Ethyl 2,3-diamino-6-(methylthio)benzoate
Overview
Description
Ethyl 2,3-diamino-6-(methylthio)benzoate is an organic compound with the molecular formula C10H14N2O2S. This compound is characterized by the presence of an ethyl ester group, two amino groups, and a methylthio group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Thioether Formation:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diamino-6-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the amino groups or the ester functionality.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Substituted Benzoates: Produced via nucleophilic substitution.
Scientific Research Applications
Ethyl 2,3-diamino-6-(methylthio)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,3-diamino-6-(methylthio)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the methylthio group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-diamino-6-(methylthio)benzoate: shares structural similarities with compounds such as:
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity. Its specific arrangement of amino and methylthio groups makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
IUPAC Name |
ethyl 2,3-diamino-6-methylsulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-3-14-10(13)8-7(15-2)5-4-6(11)9(8)12/h4-5H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMLCUJUAQTLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)N)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738356 | |
Record name | Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921222-14-2 | |
Record name | Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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